molecular formula C10H10N2O B13143609 1-(3-Methyl-1H-indazol-6-yl)ethanone

1-(3-Methyl-1H-indazol-6-yl)ethanone

Cat. No.: B13143609
M. Wt: 174.20 g/mol
InChI Key: VSDBTNKHLRKBQJ-UHFFFAOYSA-N
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Description

1-(3-Methyl-1H-indazol-6-yl)ethanone is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This compound is characterized by the presence of a methyl group at the 3-position of the indazole ring and an ethanone group at the 1-position. It has a molecular formula of C10H10N2O and a molecular weight of 174.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-1H-indazol-6-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylindazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1H-indazol-6-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(3-Methyl-1H-indazol-6-yl)ethanone has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1H-indazol-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit certain kinases or other proteins involved in cell signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-1H-indazol-6-yl)ethanone: Similar in structure but with a methyl group at the 1-position instead of the 3-position.

    1-(3-Methyl-1H-indazol-5-yl)ethanone: Similar but with the methyl group at the 5-position.

    1-(3-Methyl-1H-indazol-7-yl)ethanone: Similar but with the methyl group at the 7-position

Uniqueness

1-(3-Methyl-1H-indazol-6-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group and the ethanone moiety can affect the compound’s interaction with molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(3-methyl-2H-indazol-6-yl)ethanone

InChI

InChI=1S/C10H10N2O/c1-6-9-4-3-8(7(2)13)5-10(9)12-11-6/h3-5H,1-2H3,(H,11,12)

InChI Key

VSDBTNKHLRKBQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)C(=O)C

Origin of Product

United States

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